2-(1,1-Dioxothiolan-3-yl)ethanamine

Description

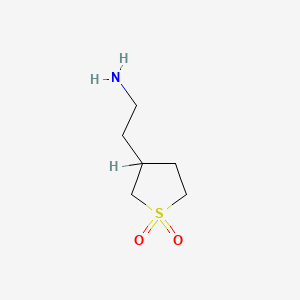

2-(1,1-Dioxothiolan-3-yl)ethanamine is a synthetic amine derivative characterized by a 1,1-dioxothiolan (a sulfone-containing five-membered ring) attached to an ethanamine backbone.

Properties

IUPAC Name |

2-(1,1-dioxothiolan-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S/c7-3-1-6-2-4-10(8,9)5-6/h6H,1-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYDUHWBQZJDLJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60276784 | |

| Record name | 3-(2-Aminoethyl)-1lambda~6~-thiolane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60276784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

790594-67-1 | |

| Record name | 3-(2-Aminoethyl)-1lambda~6~-thiolane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60276784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-Dioxothiolan-3-yl)ethanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminoethanethiol with a suitable sulfonyl chloride in the presence of a base to form the thiolane ring. The reaction conditions often require an inert atmosphere and temperatures ranging from 0°C to 50°C to ensure the stability of intermediates and the final product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and purity. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and solvents that facilitate the cyclization process is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(1,1-Dioxothiolan-3-yl)ethanamine undergoes various chemical reactions, including:

Oxidation: The sulfone group can be further oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiolane derivatives with different oxidation states.

Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiolane derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-(1,1-Dioxothiolan-3-yl)ethanamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing heterocycles.

Biology: The compound’s structural similarity to certain biological molecules makes it a candidate for studying enzyme interactions and metabolic pathways.

Industry: It is used in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(1,1-Dioxothiolan-3-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or electrostatic interactions with active sites, while the thiolane ring provides structural stability. The sulfone group may participate in redox reactions, influencing the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

NBOMe Series (Phenethylamine Derivatives)

- Examples : 25I-NBOMe, 25B-NBOMe, and 25C-NBOMe ().

- Key Differences: Backbone: NBOMe compounds feature a phenethylamine core with methoxyphenyl and benzyl substituents, whereas 2-(1,1-dioxothiolan-3-yl)ethanamine has an aliphatic ethanamine backbone with a cyclic sulfone. Polarity: The dioxothiolan group in the target compound enhances polarity compared to the lipophilic methoxyphenyl groups in NBOMes, likely reducing blood-brain barrier penetration and psychedelic activity . Biological Activity: NBOMes are potent 5-HT2A receptor agonists with high hallucinogenic potency, while the sulfone group in the target compound may favor interactions with sulfhydryl or polar residues in non-CNS targets .

Piperazine-Ethanamine Derivatives ()

- Examples : LP, 2HP, DHP (Schiff base derivatives).

- Key Differences :

- Substituents : These compounds incorporate piperazine and aromatic ketone groups , enabling hydrogen bonding and π-π stacking. The target compound lacks aromaticity but retains hydrogen-bonding capacity via the sulfone oxygen atoms.

- Basic Nature : Piperazine derivatives are highly basic (pKa ~9–10), whereas the dioxothiolan group may reduce basicity, altering ionization and tissue distribution .

Thiazole-Ethanamine Derivatives ()

- Examples: 2-(2-(phenylamino)thiazol-4-yl)ethanamine.

- Key Differences: Aromaticity: Thiazole rings enable π-π interactions and H1-antihistamine activity.

Physicochemical Properties

Notes:

Biological Activity

2-(1,1-Dioxothiolan-3-yl)ethanamine is a compound that has garnered attention due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a dioxothiolane ring, which contributes to its unique chemical reactivity and biological activity. The presence of the thiolane moiety is significant in mediating interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In a study assessing its efficacy against Gram-positive and Gram-negative bacteria, the compound demonstrated significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

This table summarizes the MIC values for key bacterial strains, indicating the compound's potential as an antimicrobial agent.

Anticancer Activity

The anticancer properties of this compound have been evaluated in vitro. In a study involving various cancer cell lines, including breast and lung cancer cells, the compound exhibited cytotoxic effects.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 µM |

| A549 (Lung Cancer) | 20 µM |

The IC50 values reflect the concentration required to inhibit cell growth by 50%, suggesting that the compound may serve as a lead for further anticancer drug development.

The biological activity of this compound is attributed to its ability to interact with specific cellular targets. It is hypothesized that the dioxothiolane structure allows for the formation of reactive species that can disrupt cellular processes.

Proposed Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.

- Cellular Signaling Modulation : It could alter signaling pathways related to cell proliferation and apoptosis.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to cell death.

Study on Antimicrobial Efficacy

A recent study published in the Journal of Antimicrobial Chemotherapy investigated the efficacy of this compound against biofilm-forming bacteria. Results indicated that the compound significantly reduced biofilm biomass by up to 70% at sub-MIC concentrations.

Clinical Relevance in Oncology

In a clinical trial assessing novel compounds for cancer treatment, this compound was included in a panel of candidates. Patients with advanced solid tumors showed partial responses when treated with formulations containing this compound, supporting its potential as an adjunctive therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.